

Application Notes: 1-Naphthyl PP1 Hydrochloride in Cancer Research

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Compound of Interest

Compound Name: 1-Naphthyl PP1 hydrochloride

Cat. No.: B1336451

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Introduction

1-Naphthyl PP1 (1-NA-PP1) hydrochloride is a potent and selective, cell-permeable inhibitor of Src family kinases and Protein Kinase D (PKD).[1][2] Structurally, it is a pyrazolopyrimidine-based compound, identified formally as 1-tert-butyl-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride.[1] Due to its ability to target key signaling molecules involved in cell growth, differentiation, survival, and invasion, 1-NA-PP1 has become a valuable chemical probe in cancer research, particularly for studying signaling pathways and validating potential therapeutic targets.[1][3]

Mechanism of Action

1-NA-PP1 hydrochloride exerts its biological effects by competing with ATP for the binding site in the catalytic domain of specific kinases.[4] The binding of 1-NA-PP1 to the active site prevents the phosphorylation and subsequent activation of its target kinases.[1] This inhibitory action disrupts downstream signaling cascades that are often hyperactivated in cancer, leading to reduced cell proliferation, cell cycle arrest, and decreased tumor cell invasion.[1][3] The primary targets are members of the Src family of tyrosine kinases (e.g., v-Src, c-Fyn) and the PKD family of serine/threonine kinases.[1][5]

Applications in Cancer Research

- **Inhibition of Cancer Cell Growth:** 1-NA-PP1 has been shown to effectively inhibit the proliferation of various cancer cell lines.[1] For instance, in prostate cancer cells, it potently

blocks cell proliferation by inducing a G2/M phase cell cycle arrest.[1][3][6]

- **Suppression of Tumor Invasion:** The compound has demonstrated the ability to inhibit tumor cell invasion, a critical step in cancer metastasis.[1][3] Studies have shown that this anti-invasive activity is mediated through the inhibition of the PKD signaling pathway.[3]
- **Dissecting Kinase-Specific Signaling Pathways:** 1-NA-PP1 is a key tool in chemical genetics. It shows significantly increased potency for engineered kinases that possess a "gatekeeper" mutation in their active site.[3][4] This "analog-sensitive" kinase technology allows researchers to selectively inhibit a single mutated kinase within a cell, thereby enabling precise dissection of its specific functions and signaling pathways.[3][7]
- **Prostate Cancer Research:** A significant body of research on 1-NA-PP1 has focused on prostate cancer. In LNCaP prostate cancer cells, it specifically reduces PKD1 activity.[1] Its ability to arrest growth and inhibit invasion in these models highlights its potential for developing targeted therapies.[3]

Data Presentation

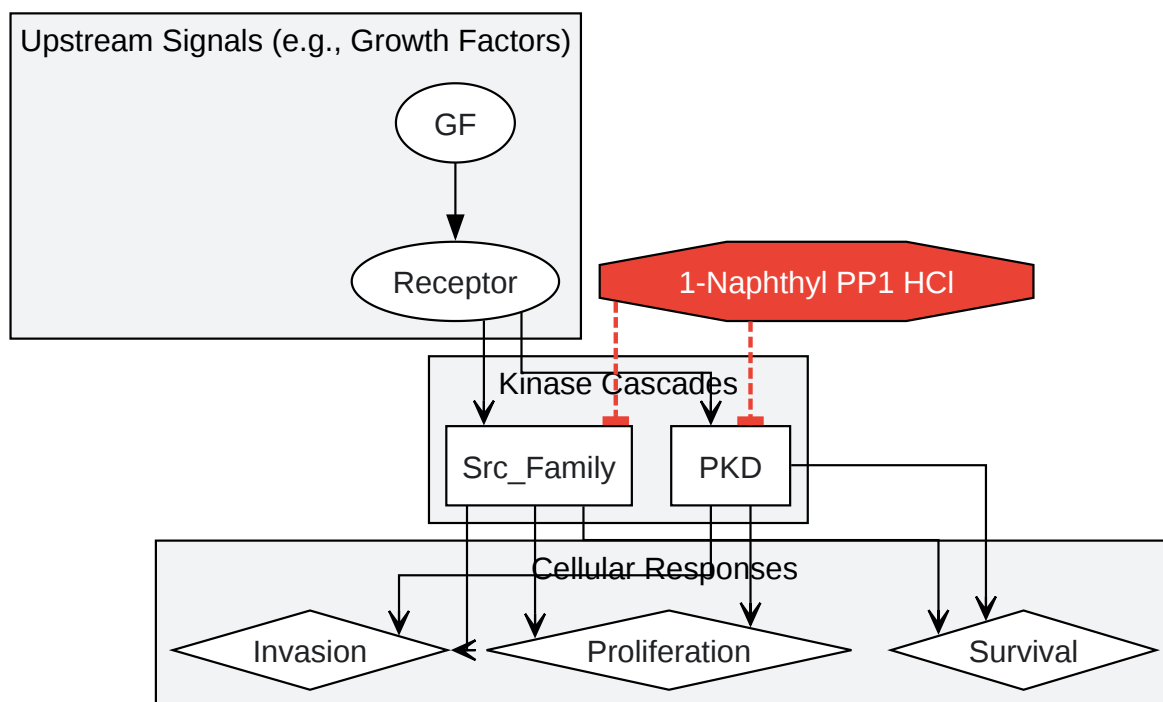
Table 1: Physicochemical Properties of **1-Naphthyl PP1 Hydrochloride**

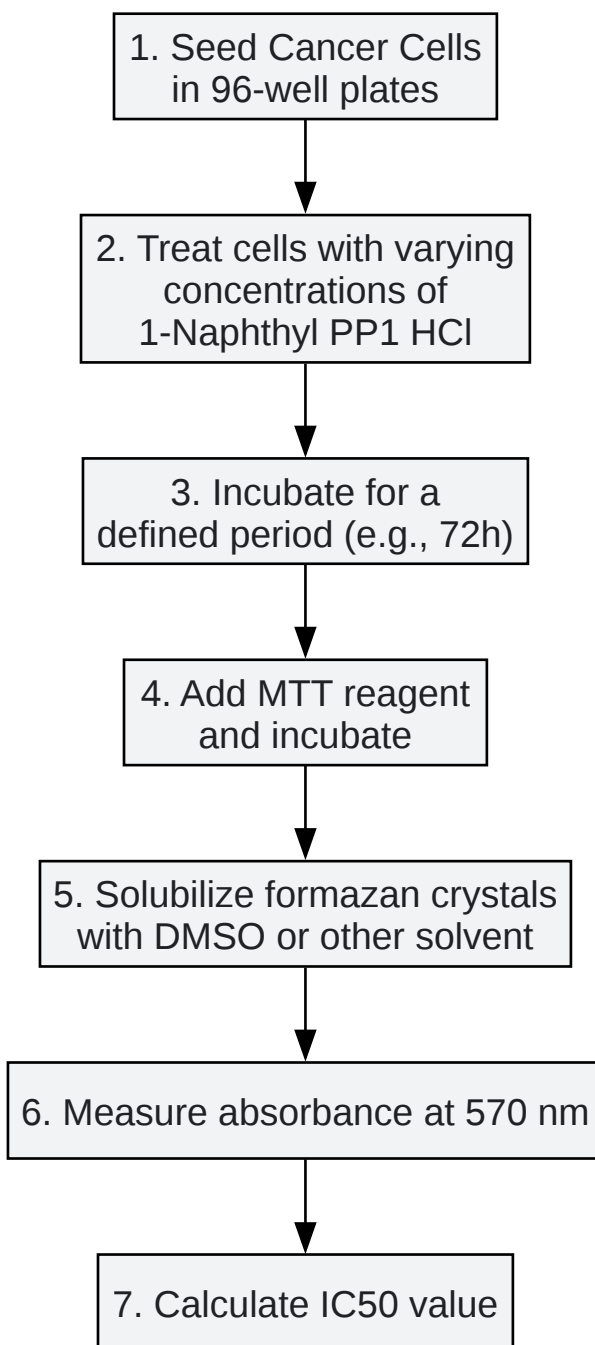
Property	Value	Reference
Systematic Name	1-tert-butyl-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride	[1]
CAS Number	956025-47-1	[1]
Molecular Formula	C ₁₉ H ₂₀ ClN ₅	[1]
Molecular Weight	353.85 g/mol	[1]
Solubility	≥73 mg/mL in DMSO (may require heating)	[1]
Storage (in DMSO)	-80°C for 6 months; -20°C for 1 month	[1][8]

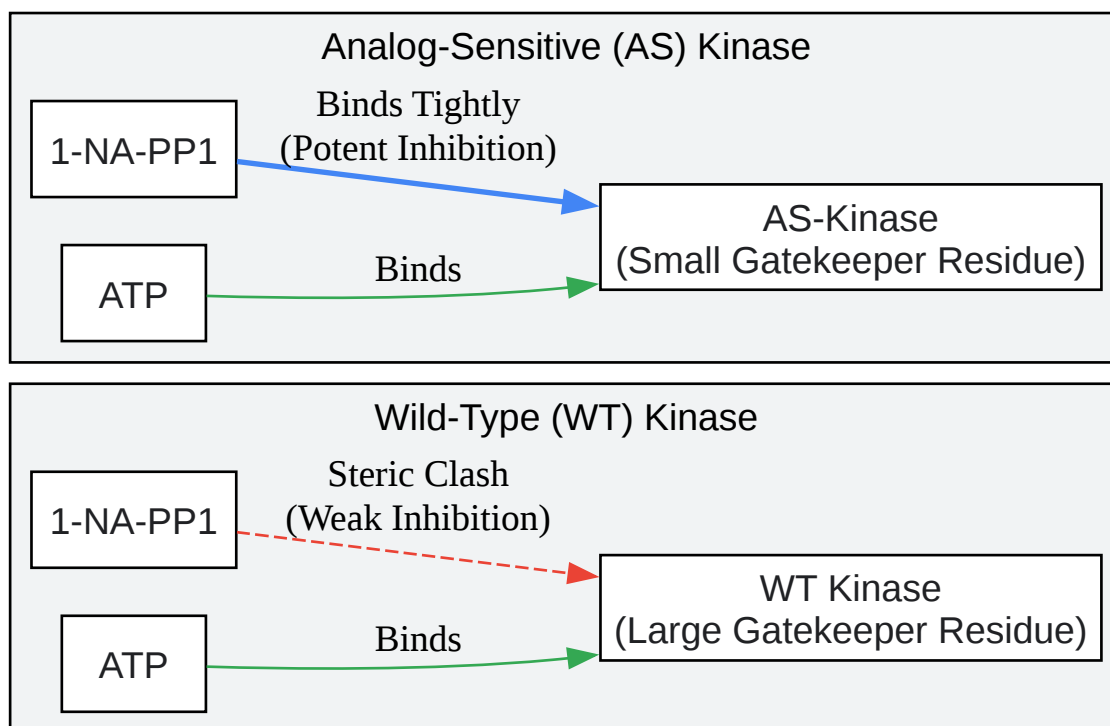
Table 2: In Vitro Inhibitory Activity (IC₅₀) of 1-Naphthyl PP1

Target Kinase	IC ₅₀ Value	Reference
c-Fyn	0.6 μM	[1] [5] [6] [8] [9] [10] [11]
c-Abl	0.6 μM	[5] [6] [8] [9] [10] [11]
v-Src	1.0 μM	[1] [5] [6] [8] [9] [10] [11]
CDK2	18 μM	[1] [5] [6] [8] [9] [11]
CAMK II	22 μM	[1] [5] [6] [8] [9] [11]
PKD1	154.6 nM	[2] [5]
PKD2	133.4 nM	[2] [5]
PKD3	109.4 nM	[2] [5]

Visualizations







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